molecular formula C12H16BrNO2S B2917907 4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide CAS No. 2309570-40-7

4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide

Cat. No.: B2917907
CAS No.: 2309570-40-7
M. Wt: 318.23
InChI Key: BFAIPSPPODKQEQ-UHFFFAOYSA-N
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Description

4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methylsulfanyl group attached to a butyl chain, which is further connected to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Hydroxylation: The addition of a hydroxy group to the butyl chain.

    Methylsulfanylation: The attachment of a methylsulfanyl group to the butyl chain.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. These methods often utilize automated systems to ensure precision and efficiency in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated products.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methylphenyl)benzamide
  • 4-bromo-N-(tert-butyl)benzamide
  • 4-bromo-N-(2-hydroxybenzoyl)benzamide

Uniqueness

4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide is unique due to the presence of both hydroxy and methylsulfanyl groups on the butyl chain, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-17-7-6-11(15)8-14-12(16)9-2-4-10(13)5-3-9/h2-5,11,15H,6-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAIPSPPODKQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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